molecular formula C27H23FN4O2 B2792814 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1189856-31-2

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2792814
CAS No.: 1189856-31-2
M. Wt: 454.505
InChI Key: RRVVVXXUBLKCMF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a benzyl group at position 3, a fluorine atom at position 8, and a 4-ethylphenylacetamide substituent at position 5 (derived from structural analogs in ).

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-2-18-8-11-21(12-9-18)30-24(33)16-32-23-13-10-20(28)14-22(23)25-26(32)27(34)31(17-29-25)15-19-6-4-3-5-7-19/h3-14,17H,2,15-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVVVXXUBLKCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Condensation: : The synthesis typically begins with the condensation of 4-ethylphenylamine and acetic anhydride to form the corresponding amide.

  • Cyclization: : This intermediate then undergoes a cyclization reaction with a substituted indole derivative.

  • Functional Group Introduction:

Industrial Production Methods: Scaling up the production involves optimizing these reactions to maximize yield and minimize by-products. Continuous flow methods and catalytic processes are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the benzyl group, potentially forming benzyl alcohol or benzoic acid derivatives.

  • Reduction: : Reduction reactions might involve the keto group, resulting in various alcohol derivatives.

  • Substitution: : The fluorine and benzyl groups make the compound suitable for nucleophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

  • Oxidation: : Commonly performed using reagents like KMnO₄ or CrO₃ in acidic conditions.

  • Reduction: : Usually carried out with reducing agents like NaBH₄ or LiAlH₄.

  • Substitution: : Reagents like alkyl halides or nucleophiles under mild to moderate temperature conditions.

Major Products: The major products depend on the reaction conditions but often include modified versions of the original compound with different functional groups like alcohol, ketone, or amine derivatives.

Scientific Research Applications

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is being explored for its potential in various fields:

  • Chemistry: : Used as a starting material for synthesizing more complex organic molecules.

  • Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential, particularly in anticancer and antiviral research.

  • Industry: : Employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound's effects are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: : It may inhibit key enzymes involved in cellular pathways, disrupting metabolic processes.

  • Receptor Binding: : The structure allows it to bind selectively to certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituents on the acetamide moiety. A comparative analysis is summarized below:

Compound Name Molecular Formula Molecular Weight Substituent on Acetamide Key Features
Target Compound C₂₇H₂₂FN₄O₂ 468.5 g/mol 4-Ethylphenyl Moderate lipophilicity due to ethyl group; potential for balanced absorption
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethoxyphenyl)acetamide C₂₈H₂₄FN₄O₄ 516.5 g/mol 3,4-Dimethoxyphenyl Increased polarity from methoxy groups; may enhance solubility but reduce BBB penetration
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide C₂₆H₂₀ClFN₄O₂ 474.9 g/mol 3-Chloro-4-methylphenyl Chlorine atom introduces steric bulk and electron-withdrawing effects; may improve target binding
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one C₂₆H₂₀F₂N₄O₂ 476.5 g/mol 4-Fluorobenzyl (core modification) Dual fluorine atoms enhance metabolic stability; confirmed via XRD crystallography

Biological Activity

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide represents a significant advancement in medicinal chemistry, particularly due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and potential implications in drug development.

Structural Features

The compound is characterized by a complex pyrimido[5,4-b]indole core, which is known for its diverse biological properties. The presence of a fluoro group and benzyl moieties enhances its reactivity and interaction with biological targets. The acetamide group further contributes to its pharmacological profile.

Feature Description
Core StructurePyrimido[5,4-b]indole
SubstituentsBenzyl and fluoro groups
Functional GroupAcetamide
Molecular WeightApproximately 490.92 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific biological targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. Studies suggest that it may act by disrupting cell cycle progression and inducing apoptosis.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on enzymes such as monoamine oxidase B (MAO-B) , which is crucial for the metabolism of neurotransmitters. Compounds similar to this have demonstrated IC50 values in the low micromolar range, suggesting effective inhibition.
  • Antimicrobial Properties : The structural components of the compound suggest potential activity against various microbial strains, although specific studies are needed to quantify this effect.

Case Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (HeLa and A375), results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased annexin V staining and caspase activation.

Case Study 2: MAO-B Inhibition

A comparative analysis of related compounds revealed that derivatives similar to our compound exhibited MAO-B inhibitory activities with IC50 values ranging from 0.78 µM to 1.65 µM. These findings highlight the potential of this class of compounds as therapeutic agents for neurological disorders.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

  • Molecular Docking Studies : These studies suggest that the compound binds effectively to the active sites of target enzymes, supporting its role as a potential inhibitor.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the benzyl or fluoro groups can significantly alter biological activity, providing insights for future drug design.

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